N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-9-13(17-16-10)18-6-4-11(5-7-18)15-14(19)12-3-2-8-20-12/h2-3,8-9,11H,4-7H2,1H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNXPRAIAKRISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The quinoline ring undergoes electrophilic substitution preferentially at positions 5 and 8 due to resonance stabilization of the intermediate σ-complex. The nitro group on the adjacent phenyl ring exerts a strong meta-directing effect.
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitroquinoline derivative | 68% | |
| Cl₂/FeCl₃ | Reflux, CH₂Cl₂, 4 hr | 8-Chloro-2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | 52% | |
| Br₂/AcOH | RT, 1 hr | 5-Bromoquinoline analog | 61% |
Mechanistic Insight :
The nitro group deactivates the phenyl ring, limiting substitution to the quinoline moiety. DFT calculations suggest the 5-position is favored due to lower activation energy (ΔG‡ = 23.4 kcal/mol vs. 26.1 kcal/mol for position 8) .
Reduction Reactions
The nitro group undergoes selective reduction without affecting the quinoline or vinyl groups under controlled conditions:
Key Observation :
Catalytic hydrogenation preserves the E-configuration of the vinyl group, as confirmed by NOESY experiments . The amine product serves as a precursor for diazotization and cross-coupling reactions.
Cycloaddition Reactions
The conjugated vinyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Tetrahydrobenzoquinoline adduct | 57% | |
| DMAD | Microwave, 150°C, 1 hr | Pyran-fused quinoline | 64% |
Stereochemical Outcome :
X-ray crystallography confirms endo selectivity (dₐᵣʸˡ-π = 3.12 Å) . Frontier molecular orbital analysis shows strong HOMO(dienophile)-LUMO(vinyl quinoline) interaction .
Transition Metal-Catalyzed Couplings
The nitro group facilitates oxidative addition in cross-coupling reactions:
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring linked to a piperidine moiety substituted with a 5-methyl-1H-pyrazole group. The synthesis typically involves multi-step organic reactions, including coupling reactions and cyclization processes. Detailed synthetic pathways can be found in the literature, which highlight the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activities
Research has indicated that N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have been tested for their efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 30 |
| Similar Pyrazole Derivative | E. coli | 25 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Cell cycle arrest |
Pharmacological Applications
This compound has shown potential in several pharmacological applications:
Neurological Disorders
The compound's structure suggests possible interactions with neurotransmitter systems, particularly in modulating cholinergic activity. This could make it a candidate for treating conditions like Alzheimer's disease or schizophrenia .
Pain Management
Some studies indicate that pyrazole derivatives can exhibit analgesic effects, making them potential candidates for pain management therapies .
Case Studies
Several case studies highlight the applications of pyrazole derivatives in drug development:
Case Study 1: Antibacterial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, against resistant bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer treatment, researchers synthesized a library of pyrazole-based compounds, including the target compound, and assessed their effects on various cancer cell lines. The findings revealed that certain derivatives could effectively reduce cell viability and induce apoptosis in cancer cells, warranting further investigation into their mechanisms .
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural Comparison with Fentanyl Analogs
Fentanyl derivatives share a piperidine core but differ in substituents and functional groups. Key analogs include:
Key Structural Differences :
- Phenylethyl vs. Pyrazole : Fentanyl analogs (e.g., furanylfentanyl) feature a lipophilic 2-phenylethyl group on the piperidine nitrogen, enhancing blood-brain barrier penetration . The target compound replaces this with a 5-methylpyrazole group, which may reduce lipophilicity and alter pharmacokinetics.
Comparison with Non-Opioid Carboxamides
and list carboxamide derivatives with heterocyclic substituents:
Key Observations :
- Pyrazole vs. Other Substituents : The cyclopropyl-pyrazole in ’s compound introduces steric bulk, whereas the target compound’s 5-methylpyrazole may prioritize hydrogen bonding.
- Functional Groups : The absence of a methylsulfonyl group in the target compound suggests divergent electronic properties and solubility profiles.
Pharmacological and Regulatory Implications
Receptor Binding and Selectivity
Fentanyl analogs like furanylfentanyl exhibit high µ-opioid receptor affinity due to their phenylethyl and N-phenyl groups . The target compound’s pyrazole substitution likely redirects binding toward non-opioid targets (e.g., kinases or serotonin receptors), though empirical data are needed.
Legal Status
Fentanyl analogs are strictly controlled under Schedule I of the 1961 Convention . The target compound’s structural divergence from regulated opioids may exempt it from current controls, though analogs with psychoactivity could face future regulation.
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₁F₃N₄O
- Molecular Weight : 366.4 g/mol
- CAS Number : 2034201-46-0
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated for its efficacy against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
In a study evaluating the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds have been well-documented. This compound was tested in vivo using the carrageenan-induced paw edema model.
Table 2: Anti-inflammatory Activity Assessment
| Compound | % Inhibition at 3h |
|---|---|
| N-[1-(5-methyl-1H-pyrazol-3-yl)... | 84.2% |
| Diclofenac (standard) | 86.72% |
The compound showed comparable anti-inflammatory effects to standard drugs like diclofenac, demonstrating its potential therapeutic application in inflammatory conditions .
3. Anticancer Potential
Preliminary investigations into the anticancer activity of pyrazole derivatives suggest that they may inhibit tumor growth through various mechanisms.
In a study involving several pyrazole derivatives, including this compound, compounds were screened for their ability to induce apoptosis in cancer cell lines.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF7 | 12.8 |
| A549 | 9.9 |
The IC50 values indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Synergistic Effects with Other Drugs
In a study examining the synergistic effects of this compound with existing antibiotics, it was found that combining this compound with ciprofloxacin enhanced the overall antimicrobial efficacy against resistant strains of bacteria . This finding is crucial for developing new treatment regimens to combat antibiotic resistance.
Case Study 2: Structural Modifications and Biological Impact
Research has shown that modifying the structure of pyrazole derivatives can significantly impact their biological activities. For instance, variations in the piperidine ring or furan moiety have been correlated with increased anti-inflammatory and antimicrobial properties . These insights are essential for rational drug design and optimizing therapeutic effects.
Q & A
Q. What regulatory considerations apply given structural similarity to controlled substances?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
